molecular formula C3H6N2 B3251079 3,3-Di(methyl-d3)-3H-diazirine CAS No. 20686-76-4

3,3-Di(methyl-d3)-3H-diazirine

Cat. No.: B3251079
CAS No.: 20686-76-4
M. Wt: 76.13 g/mol
InChI Key: JYSCQQRNTHDPBR-WFGJKAKNSA-N
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Description

3,3-Di(methyl-d3)-3H-diazirine is a deuterated derivative of diazirine, a class of compounds known for their ability to form highly reactive carbenes upon exposure to ultraviolet light. This compound is particularly useful in photochemical studies and as a photoaffinity label in biochemical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Di(methyl-d3)-3H-diazirine typically involves the deuteration of diazirine precursors. One common method is the reaction of deuterated methyl iodide with diazirine intermediates under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the product is purified through distillation or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including NMR spectroscopy and mass spectrometry, to confirm its purity and isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

3,3-Di(methyl-d3)-3H-diazirine undergoes various chemical reactions, including:

    Photolysis: Upon exposure to ultraviolet light, it forms reactive carbenes.

    Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly with halides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Photolysis: UV light sources are used to induce carbene formation.

    Substitution: Halides and bases such as potassium carbonate are commonly used.

    Oxidation/Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are employed.

Major Products Formed

    Carbenes: Highly reactive intermediates formed during photolysis.

    Substituted Products: Various substituted diazirines depending on the nucleophile used.

    Oxidized/Reduced Products: Depending on the reagents, different oxidized or reduced forms of the compound are obtained.

Scientific Research Applications

3,3-Di(methyl-d3)-3H-diazirine has a wide range of applications in scientific research:

    Chemistry: Used in photochemical studies to investigate reaction mechanisms involving carbenes.

    Biology: Acts as a photoaffinity label to study protein-ligand interactions.

    Medicine: Utilized in drug discovery to identify binding sites of pharmaceutical compounds.

    Industry: Employed in the synthesis of complex organic molecules and materials science.

Mechanism of Action

The primary mechanism of action of 3,3-Di(methyl-d3)-3H-diazirine involves the formation of carbenes upon exposure to UV light. These carbenes can insert into C-H, N-H, and O-H bonds, making them highly reactive and useful for labeling and cross-linking studies. The molecular targets include proteins, nucleic acids, and other biomolecules, allowing researchers to map interactions and binding sites.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-3H-diazirine: The non-deuterated form of the compound.

    3,3-Di(methyl-d3)-butanoyl-4,4,4-d3 Chloride: Another deuterated compound used in similar applications.

Uniqueness

3,3-Di(methyl-d3)-3H-diazirine is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and mass spectrometry. The deuterium atoms enhance the stability and reactivity of the compound, making it particularly valuable in detailed mechanistic studies and high-precision labeling experiments.

Properties

IUPAC Name

3,3-bis(trideuteriomethyl)diazirine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2/c1-3(2)4-5-3/h1-2H3/i1D3,2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSCQQRNTHDPBR-WFGJKAKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1(N=N1)C([2H])([2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501302062
Record name 3H-Diazirine, 3,3-di(methyl-d3)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20686-76-4
Record name 3H-Diazirine, 3,3-di(methyl-d3)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20686-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Diazirine, 3,3-di(methyl-d3)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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